molecular formula C10H18N2 B13825755 (1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine CAS No. 290817-84-4

(1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine

Cat. No.: B13825755
CAS No.: 290817-84-4
M. Wt: 166.26 g/mol
InChI Key: ZDMOUIRMMCULSB-GUBZILKMSA-N
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Description

(1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine is a chiral compound with a unique structure that includes a quinuclidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which allows for the efficient synthesis of both (1r,2s,5s)- and (1s,2r,5r)-enantiomers .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinuclidine derivatives with additional functional groups, while reduction reactions can produce amine derivatives.

Scientific Research Applications

(1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biological processes. Detailed studies on its binding affinity and activity at different targets are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1s,2r,5s)-2-Aminomethyl-5-vinylquinuclidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its quinuclidine core and vinyl group make it a versatile compound for various applications in research and industry.

Properties

CAS No.

290817-84-4

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine

InChI

InChI=1S/C10H18N2/c1-2-8-7-12-4-3-9(8)5-10(12)6-11/h2,8-10H,1,3-7,11H2/t8-,9-,10-/m0/s1

InChI Key

ZDMOUIRMMCULSB-GUBZILKMSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2CN

Canonical SMILES

C=CC1CN2CCC1CC2CN

Origin of Product

United States

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